molecular formula C22H24N4O3 B4505667 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-(4-morpholinyl)benzamide

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-(4-morpholinyl)benzamide

Cat. No.: B4505667
M. Wt: 392.5 g/mol
InChI Key: QWYUVRLSIUMELI-UHFFFAOYSA-N
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Description

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-(4-morpholinyl)benzamide is a useful research compound. Its molecular formula is C22H24N4O3 and its molecular weight is 392.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 392.18484064 g/mol and the complexity rating of the compound is 644. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-(4-morpholinyl)benzamide and its derivatives are synthesized for various scientific applications, often using antipyrine-based compounds as intermediates. These compounds are characterized for their potential biological applications, such as their ability to bind to nucleotide protein targets, as seen in Saeed et al. (2015) Saeed et al., 2015 and Saeed et al., 2020.

Antimicrobial and Antibacterial Activities

Some derivatives of this compound demonstrate antimicrobial and antibacterial activities. For instance, specific Schiff bases containing this compound exhibit moderate to good antibacterial activity against strains like E. coli and S. aureus, as reported by Asiri and Khan (2010) Asiri & Khan, 2010. Similarly, novel pyrazolyl, isoxazolyl, and pyrimidinyl derivatives derived from this compound showed mild to moderate activity against various microorganisms Fadda et al., 2017.

Anti-Inflammatory and Analgesic Properties

Enaminonitrile derivatives of this compound have been studied for their anti-inflammatory and analgesic activities. Fadda and Elattar (2015) reported that these derivatives protected rats from carrageenan-induced inflammation and exhibited significant analgesic activity in tests like the hot plate test and acetic acid-induced writhing assay Fadda & Elattar, 2015.

Anticancer Activities

Derivatives of this compound have been explored for their anticancer properties. Ghorab et al. (2014) synthesized pyrazolone derivatives bearing biologically active moieties from 4-aminoantipyrine and evaluated their effectiveness against the human tumor breast cancer cell line MCF7. Several compounds showed promising anticancer activity with IC50 values ranging from 30.68 to 60.72 μM Ghorab et al., 2014.

Corrosion Inhibition

This compound and its derivatives have been studied for their potential as corrosion inhibitors. Tawfik (2015) synthesized Schiff surfactants based on this compound and found them to be effective inhibitors against the corrosion of carbon steel in hydrochloric acid, demonstrating their potential in industrial applications Tawfik, 2015.

Properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-morpholin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-16-20(22(28)26(24(16)2)19-6-4-3-5-7-19)23-21(27)17-8-10-18(11-9-17)25-12-14-29-15-13-25/h3-11H,12-15H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYUVRLSIUMELI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-(4-morpholinyl)benzamide
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N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-(4-morpholinyl)benzamide
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N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-(4-morpholinyl)benzamide
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N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-(4-morpholinyl)benzamide
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N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-(4-morpholinyl)benzamide
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N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-(4-morpholinyl)benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.